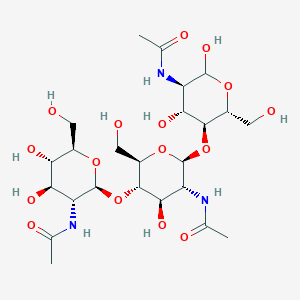
GlcNAc(b1-4)GlcNAc(b1-4)GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc, also known as N,N’,N’'-triacetylchitotriose, is a trisaccharide composed of three N-acetylglucosamine (GlcNAc) units linked by β1-4 glycosidic bonds. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. N-acetylglucosamine is a monosaccharide that plays a crucial role in various biological processes, including cell signaling, immune response, and structural integrity of tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc typically involves the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis is often preferred due to its specificity and efficiency. Chitinases and β-N-acetylglucosaminidases are the primary enzymes used in this process. The reaction conditions usually involve mild temperatures (30-50°C) and neutral to slightly acidic pH (pH 5-7).
Industrial Production Methods
Industrial production of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc involves the large-scale hydrolysis of chitin using either chemical or enzymatic methods. Chemical hydrolysis typically employs strong acids or bases, such as hydrochloric acid or sodium hydroxide, under controlled conditions to break down chitin into its monomeric units. Enzymatic hydrolysis, on the other hand, uses chitinases and β-N-acetylglucosaminidases to achieve a more specific and environmentally friendly process.
Análisis De Reacciones Químicas
Types of Reactions
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the GlcNAc units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the GlcNAc units can be reduced to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols, and are carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted GlcNAc derivatives
Aplicaciones Científicas De Investigación
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Plays a role in studying cell signaling pathways and glycosylation processes.
Medicine: Investigated for its potential in treating osteoarthritis and other inflammatory conditions due to its anti-inflammatory properties.
Industry: Used in the production of biodegradable materials and as a precursor for the synthesis of chitosan, a biopolymer with various applications in agriculture, food, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for glycosyltransferases and glycosidases, which modify its structure and function. The compound can also bind to lectins and other carbohydrate-binding proteins, influencing cell signaling and immune responses. The molecular targets and pathways involved include the hexosamine biosynthetic pathway and various glycosylation processes.
Comparación Con Compuestos Similares
Similar Compounds
GlcNAc(β1-4)GlcNAc: A disaccharide composed of two N-acetylglucosamine units.
GlcNAc(β1-4)GlcNAc(β1-4)Glc: A trisaccharide similar to GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc but with a glucose unit instead of the third N-acetylglucosamine.
Uniqueness
GlcNAc(β1-4)GlcNAc(β1-4)GlcNAc is unique due to its specific β1-4 glycosidic linkages and the presence of three N-acetylglucosamine units. This structure imparts distinct biochemical properties, such as enhanced binding affinity to certain proteins and increased stability in biological systems. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
13319-32-9 |
|---|---|
Fórmula molecular |
C24H41N3O16 |
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+,24+/m1/s1 |
Clave InChI |
WZZVUHWLNMNWLW-MEWKLCDLSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


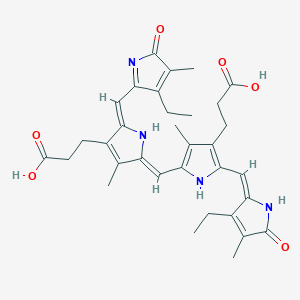
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
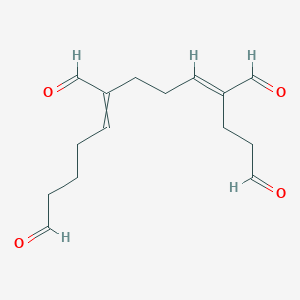
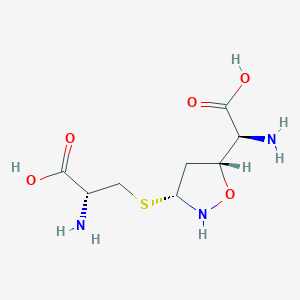
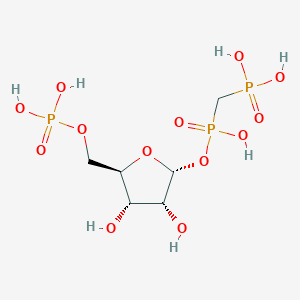
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
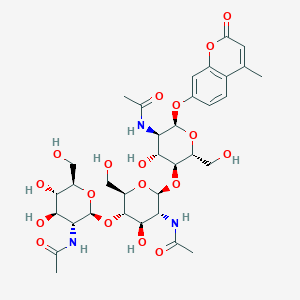
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
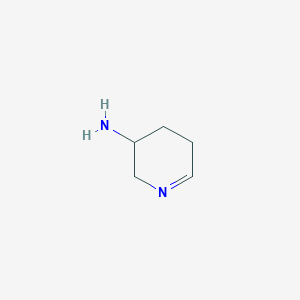
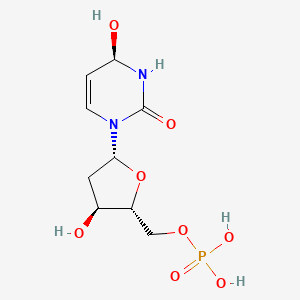

![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
